molecular formula C17H17NO4 B312474 Methyl2-[(4-ethoxybenzoyl)amino]benzoate

Methyl2-[(4-ethoxybenzoyl)amino]benzoate

Cat. No.: B312474
M. Wt: 299.32 g/mol
InChI Key: HFODGNJNJIYJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-ethoxybenzoyl)amino]benzoate is a benzoic acid derivative featuring a methyl ester at position 1, an amide linkage at position 2, and a 4-ethoxybenzoyl substituent.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-13-10-8-12(9-11-13)16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

HFODGNJNJIYJJS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Applications/Activities References
Methyl 2-[(4-ethoxybenzoyl)amino]benzoate* C₁₆H₁₅NO₄ 4-ethoxybenzoyl amino, methyl ester 285.3 Not reported Hypothesized agrochemical uses
Methyl 2-{[(2E)-3-(4-methylphenyl)propenoyl]amino}benzoate () C₁₈H₁₇NO₃ 4-methylphenyl propenoyl amino, methyl ester 295.34 Not reported Not specified
Ethametsulfuron methyl ester () C₁₅H₁₈N₄O₆S 4-ethoxy-6-methylamino triazinyl, sulfonyl 382.39 Not reported Herbicide (sulfonylurea class)
Chlorimuron ethyl () C₁₅H₁₅ClN₄O₆S 4-chloro-6-methoxy pyrimidinyl, sulfonyl 414.82 181 Herbicide
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate () C₁₅H₁₅N₂O₅S 4-methylbenzamido, sulfamoyl, methyl ester 338.35 Not reported Fungicidal activity

Notes:

  • Bioactivity : Sulfonylurea derivatives (e.g., ) exhibit herbicidal activity via acetolactate synthase inhibition, while amide derivatives () show fungicidal properties. The target compound’s amide linkage may confer similar bioactivity, though specific data are lacking.

Physicochemical Properties

  • Melting Points : Ethoxy-substituted benzoates (e.g., CAS 27126-43-8 in ) melt at 43–45°C, while bulkier triazinyl derivatives (e.g., Chlorimuron ethyl) melt at 181°C due to crystalline packing .
  • Solubility : Ethoxy groups enhance organic solvent solubility (e.g., logP 2.9) compared to polar sulfamoyl (logP 1.5) or hydroxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.